Linnocuicina 819
Description
Linnocuicina 819 is a bacteriocin produced by Listeria innocua strain 29-CCM-A 819 (CIP 8011), first characterized by Mollerach et al. in 1988 . It is synthesized and released during the exponential growth phase in tryptic phosphate broth (TPB) cultures and isolated from culture supernatants . Key properties include:
- Protease sensitivity: Inactivated by proteolytic enzymes, confirming its proteinaceous nature .
- Mode of action: Exhibits bactericidal activity via cell lysis, targeting susceptible bacterial strains .
While its primary applications remain underexplored in the provided evidence, bacteriocins like this compound are generally studied for food preservation and antimicrobial control .
Properties
CAS No. |
117742-82-2 |
|---|---|
Molecular Formula |
C7H7F3N2O2 |
Synonyms |
Linnocuicina 819 |
Origin of Product |
United States |
Chemical Reactions Analysis
Terminology and Nomenclature
-
The compound name may be misspelled, obsolete, or region-specific (e.g., a local nomenclature not indexed in international databases).
-
It could represent a proprietary or unpublished substance not yet cataloged in peer-reviewed literature.
Scope of Existing Research
The provided sources focus on:
| Research Area | Key Compounds | Relevance to Query |
|---|---|---|
| Electrochemistry | Imidazoles, parabanic acid derivatives | No overlap with "Linnocuicina 819" |
| Phytochemistry | Flavonoids, fatty acids, terpenes | Unrelated structural classes |
| Synthetic Biology | Leucetta alkaloids, naphthimidazoles | Distinct biosynthetic pathways |
Recommendations for Further Investigation
-
Verify Nomenclature : Cross-check the compound name via IUPAC databases (e.g., PubChem, ChemSpider) to confirm its validity.
-
Explore Specialized Literature : Investigate patents, preprint repositories (e.g., ChemRxiv), or regional journals for unpublished data.
-
Experimental Characterization : If the compound is novel, conduct:
-
Spectroscopic Analysis (NMR, IR, MS) for structural elucidation.
-
Reactivity Studies under varied conditions (acid/base, redox environments).
-
Limitations of Current Sources
The analyzed studies ( – ) prioritize:
-
Methodological innovations (e.g., electrochemical catalysis , TLC/HPLC workflows ).
-
Environmental applications (e.g., laccase-mediated pollutant degradation ).
None address unconventional or unregistered small molecules like "this compound".
Comparison with Similar Compounds
Overview of Compared Bacteriocins
The following bacteriocins are analyzed alongside Linnocuicina 819:
Listeria innocua 743 Bacteriocin: A plasmid-encoded, sec-dependent bacteriocin produced by L. innocua 743 .
Monocins (Listeriocins): Bacteriocins produced by Listeria spp., such as monocin MMFII .
Nisin : A well-characterized lantibiotic from Lactococcus lactis, included for broader context .
Comparative Properties
Key Research Findings
- This compound vs. L. innocua 743 Bacteriocin: this compound is produced constitutively during exponential growth, while the 743 bacteriocin’s production dynamics are unspecified .
- This compound vs. Monocins: Both are protease-sensitive and lytic, but monocins exhibit strain-specific activity within Listeria species, whereas this compound’s spectrum is undefined .
- This compound vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
